MeIQx-d3

Isotope dilution mass spectrometry Stable isotope-labeled internal standard Heterocyclic aromatic amine quantification

MeIQx-d3 (2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline) is the tri-deuterated stable isotope-labeled analog of MeIQx, a mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during high-temperature cooking of protein-rich foods. With a molecular weight of 216.26 Da (+3 Da mass shift versus unlabeled MeIQx at 213.24 Da), MeIQx-d3 serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of MeIQx in complex biological and food matrices via isotope dilution LC-MS/MS.

Molecular Formula C11H11N5
Molecular Weight 216.26 g/mol
CAS No. 122457-31-2
Cat. No. B043366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeIQx-d3
CAS122457-31-2
SynonymsMeIQx-d3;  8-Methyl-3-(methyl-d3)-3H-Imidazo[4,5-f]quinoxalin-2-amine; 
Molecular FormulaC11H11N5
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
InChIInChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3
InChIKeyDVCCCQNKIYNAKB-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MeIQx-d3 (CAS 122457-31-2): Deuterated Heterocyclic Aromatic Amine Internal Standard for LC-MS/MS Quantification of the Food Carcinogen MeIQx


MeIQx-d3 (2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline) is the tri-deuterated stable isotope-labeled analog of MeIQx, a mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during high-temperature cooking of protein-rich foods [1]. With a molecular weight of 216.26 Da (+3 Da mass shift versus unlabeled MeIQx at 213.24 Da), MeIQx-d3 serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of MeIQx in complex biological and food matrices via isotope dilution LC-MS/MS . Its deuterium labels are positioned exclusively at the N3-methyl group (trideuteromethyl), a chemically stable, non-exchangeable carbon-bound site, which minimizes the risk of proton-deuterium back-exchange that plagues many deuterated internal standards .

Why Unlabeled MeIQx, 13C-Labeled Analogs, or Other Deuterated HAA Standards Cannot Simply Substitute for MeIQx-d3 in Quantitative HAA Analysis


In isotope dilution LC-MS/MS quantification of MeIQx, the choice of internal standard is not interchangeable without measurable consequences for method accuracy, recovery, and sample preparation robustness. Unlabeled MeIQx cannot serve as an internal standard because it is indistinguishable from the endogenous analyte in mass spectrometric detection [1]. The 13C-labeled alternative, 13C2-MeIQx, offers superior chromatographic co-elution but carries a 2–4× procurement cost premium and is less widely stocked across commercial vendors, limiting accessibility for routine high-throughput food safety monitoring programs [2]. Other deuterated HAA internal standards (e.g., d3-PhIP, d3-IQ) are structurally distinct from MeIQx and exhibit different extraction recoveries, ionization efficiencies, and retention times, rendering them unsuitable as quantitative surrogates for MeIQx in validated regulatory or biomonitoring methods [3]. The following quantitative evidence demonstrates why MeIQx-d3 occupies a specific, non-substitutable position in the analytical workflow for MeIQx determination.

MeIQx-d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Versus Closest Analogs


Isotopic Purity >99% and +3 Da Mass Resolution Ensures Unambiguous MS Discrimination from Unlabeled MeIQx

MeIQx-d3 delivers an isotopic purity exceeding 99% (specified as >99% by Toronto Research Chemicals, the primary commercial source), with a +3 Da mass shift (MW 216.26 vs. 213.24 for unlabeled MeIQx) that places the internal standard signal outside the natural isotopic envelope of the analyte . In contrast, unlabeled MeIQx analytical standards are typically supplied at ≥95% purity (Cayman Chemical, Abcam) or 98% (BOC Sciences), with no mass differentiation from endogenous MeIQx, precluding their use as internal standards . The +3 Da separation meets the widely accepted minimum recommendation of ≥3 mass units for small-molecule SIL-IS to avoid spectral overlap with the analyte's [M+1] and [M+2] natural abundance isotopologue peaks .

Isotope dilution mass spectrometry Stable isotope-labeled internal standard Heterocyclic aromatic amine quantification

Deuterium Label Positioned on Non-Exchangeable N3-Methyl Group Prevents H/D Back-Exchange Under Acidic and Alkaline Sample Preparation

MeIQx-d3 bears its three deuterium atoms exclusively on the N3-methyl substituent as a trideuteromethyl (–CD3) group, a carbon-bound position that is chemically inert toward proton-deuterium exchange under the acidic (pH ~1–3, strong acid hydrolysis) and strongly alkaline (10N NaOH, pH >13) conditions commonly employed in HAA extraction from biological and food matrices [1]. This stands in contrast to deuterated internal standards labeled on heteroatoms (e.g., –ND2, –OD) or at carbon positions alpha to carbonyl groups, where H/D exchange rates can reach significant levels during sample workup, leading to progressive loss of the isotopic label and degraded quantification accuracy . Industry guidance from clinical mass spectrometry practitioners explicitly recommends selecting deuterated IS with labels at stable positions such as –CH2–CD3 rather than at labile sites (e.g., –CD2–COOH), placing MeIQx-d3 in the preferred stability category [2].

Deuterium label stability H/D exchange Sample preparation robustness

Method Validation Performance: LOD <3.1 ng/g and R² >0.995 Achieved Using MeIQx-d3 as Internal Standard for MeIQx in Multi-Matrix Food Analysis

A validated isotope dilution LC-MS/MS method employing MeIQx-d3 as the dedicated internal standard for MeIQx quantification across three food matrices (non-fat liquid, non-fat solid, and fat solid) achieved a detection limit below 3.1 ng/g for all 12 HAA analytes, with correlation coefficients exceeding 0.995 for MeIQx calibration curves and precision (RSD) below 20% [1]. This method, which used a panel of matched deuterated internal standards (IQ-d3 for IQ, MeIQx-d3 for MeIQx, PhIP-d3 for PhIP, Trp-P-2-13C2-15N for Trp-P-2, MeAαC-d3 for MeAαC), highlights that each analyte-internal standard pairing is critical: substituting MeIQx-d3 with a structurally mismatched deuterated IS would compromise the recovery range (66.0–118.9% reported) and accuracy (71.8–119.1%) that were achieved through analyte-specific isotope dilution correction [1]. In contrast, the earlier Elviri et al. (2007) method, which used 13C2-MeIQx rather than MeIQx-d3 as the internal standard for MeIQx, reported a comparable LOQ of <8 ng/g in meat-based infant foods but required a more costly 13C-labeled IS [2].

Method validation Limit of detection Food safety analysis Isotope dilution LC-MS/MS

Strong Alkali Hydrolysis Compatibility: MeIQx-d3 Delivers 2.8-Fold Higher Signal Recovery Than Enzymatic Hydrolysis and 67.7-Fold Over Strong Acid Hydrolysis in Urinary Biomonitoring

In a patented method for diagnosing colorectal cancer carcinogen exposure through urinary MeIQx quantification, MeIQx-d3 was spiked at 125 µg/L into 1 mL urine samples and subjected to three parallel hydrolysis protocols prior to LC-MS/MS analysis [1]. The strong alkali method (10N NaOH, 70°C, 3 h) yielded a MeIQx-d3 peak area of 3867.24, compared to 1368.04 for the enzymatic method (β-glucuronidase, 37°C, 5 h) and only 57.17 for the strong acid method (HCl, 70°C, 3 h) [1]. This represents a 2.8-fold improvement over enzymatic hydrolysis and a 67.7-fold advantage over strong acid hydrolysis in terms of internal standard signal recovery. The data directly establish that MeIQx-d3 remains chemically intact and quantitatively recoverable under harsh alkaline conditions that are necessary for maximal cleavage of MeIQx conjugates from urinary biomatrix, whereas competing hydrolysis approaches severely compromise IS response [1].

Urinary biomonitoring Sample preparation robustness Colorectal cancer carcinogen exposure LC-MS/MS quantification

Procurement Cost Structure: Deuterated MeIQx-d3 Offers 2–4× Cost Advantage Over 13C-Labeled MeIQx Internal Standards While Maintaining Regulatory-Grade Quantitative Performance

Commercial pricing data aggregated across major vendors reveals that MeIQx-d3 (deuterated) is available at $342–$380 per 1 mg and approximately $995 per 5 mg (MedChemExpress, GLPBIO), while the 13C-labeled alternative (13C2-MeIQx) is not listed as a standard catalog item by most suppliers and must typically be obtained through custom synthesis requests, reflecting the higher production complexity and cost of 13C incorporation . Literature on stable isotope internal standard economics consistently reports that 13C- and 15N-labeled isotopologues cost 2–4 times more than their deuterated counterparts, driven by the higher cost of 13C-enriched synthetic precursors and the more limited commercial synthesis capacity for 13C-labeled small molecules . For comparison, unlabeled MeIQx analytical standard is priced at $162–$176 per 5 mg (AKSci, MedChemExpress), but cannot serve as an IS . The deuterated option thus occupies the cost-performance intersection: it provides the essential +3 Da mass shift for MS discrimination at roughly half the cost (or less) of a 13C-labeled IS, without the custom synthesis lead time .

Procurement cost comparison Deuterated vs. 13C internal standard Stable isotope economics Routine food safety monitoring

MeIQx-d3: High-Impact Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Regulatory Food Safety Surveillance: Isotope Dilution LC-MS/MS Quantification of MeIQx in Cooked Meat, Fish, and Processed Food Products

MeIQx-d3 is the internal standard of choice for laboratories conducting regulatory food monitoring under frameworks such as GB 5009.243-2016 (Chinese National Food Safety Standard for heterocyclic amines in grilled fish and barbecue products) and total diet studies. The validated method using MeIQx-d3 achieves LOD <3.1 ng/g, R² >0.995, and recovery of 66.0–118.9% across non-fat liquid, non-fat solid, and fat solid food matrices, meeting the sensitivity requirements for detecting MeIQx at the low ng/g levels typically found in cooked foods (0.045–45.5 µg/kg range reported in the literature) [1]. The +3 Da mass shift and >99% isotopic purity ensure unambiguous quantification without interference from co-extracted matrix components .

Human Biomonitoring and Colorectal Cancer Risk Assessment: Urinary MeIQx Quantification via Strong Alkali Hydrolysis-LC-MS/MS

For population-scale biomonitoring studies assessing dietary exposure to carcinogenic HAAs, MeIQx-d3 enables the strong alkali hydrolysis protocol (10N NaOH, 70°C, 3 h) that delivers 2.8-fold higher IS signal recovery compared to enzymatic hydrolysis and 67.7-fold higher recovery compared to strong acid hydrolysis [2]. This differential performance is critical for detecting trace-level urinary MeIQx in epidemiological cohorts where exposure concentrations may be near the method detection limit. The patented diagnostic method (US20230123464A1) specifically relies on MeIQx-d3 for non-invasive, preemptive colorectal cancer risk assessment through urinary HAA quantification [2].

Metabolic Fate and DNA Adduct Formation Studies: Tracking MeIQx Bioactivation and Macromolecular Binding In Vitro and In Vivo

MeIQx-d3 serves as the quantitative internal standard for studies investigating the metabolic activation of MeIQx via CYP1A2-mediated N-hydroxylation and subsequent DNA adduct formation (e.g., dG-C8-MeIQx adducts). The non-exchangeable trideuteromethyl label remains stable throughout microsomal incubation, DNA hydrolysis, and adduct enrichment workflows, ensuring accurate correction for analyte losses during multi-step sample preparation . The +3 Da mass difference positions the IS signal in a clean region of the mass spectrum, avoiding interference from endogenous nucleotide masses in DNA hydrolysates .

Multi-Analyte HAA Panel Analysis in Complex Food and Biological Matrices

In methods requiring simultaneous quantification of 12 HAAs plus acrylamide, MeIQx-d3 is paired with MeIQx as its matched internal standard within a panel that includes IQ-d3, PhIP-d3, Trp-P-2-13C2-15N, and MeAαC-d3 [1]. This analyte-specific SIL-IS approach, validated across three food matrices with precision RSD <20%, cannot be replicated by substituting a generic structural analog or a mismatched deuterated HAA standard, as each analyte exhibits distinct extraction efficiency, ionization response, and matrix effect behavior that requires a dedicated isotopologue for accurate correction [1].

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